Diflucortolone valerate Diflucortolone valerate Diflucortolone valerate is a corticosteroid hormone.
Brand Name: Vulcanchem
CAS No.: 59198-70-8
VCID: VC21356295
InChI: InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1
SMILES: CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C
Molecular Formula: C27H36F2O5
Molecular Weight: 478.6 g/mol

Diflucortolone valerate

CAS No.: 59198-70-8

Cat. No.: VC21356295

Molecular Formula: C27H36F2O5

Molecular Weight: 478.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Diflucortolone valerate - 59198-70-8

Specification

CAS No. 59198-70-8
Molecular Formula C27H36F2O5
Molecular Weight 478.6 g/mol
IUPAC Name [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Standard InChI InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1
Standard InChI Key HHJIUUAMYGBVSD-YTFFSALGSA-N
Isomeric SMILES CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C
SMILES CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C
Canonical SMILES CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C
Appearance White Solid
Melting Point 195.0 °C

Introduction

Chemical Structure and Properties

Diflucortolone valerate is a 21-valerate ester derivative of diflucortolone, a potent corticosteroid. The compound has the molecular formula C27H36F2O5 and a molecular weight of 478.57 g/mol . As a synthetic glucocorticoid, it contains two fluorine atoms in its structure, which contribute to its enhanced potency compared to non-fluorinated corticosteroids.

Physical and Chemical Characteristics

Diflucortolone valerate exists as a white to off-white solid with specific physical properties that influence its pharmaceutical formulation and storage requirements. The table below summarizes its key physical and chemical characteristics:

PropertyValue
Molecular FormulaC27H36F2O5
Molecular Weight478.57 g/mol
CAS Number59198-70-8
Melting Point220°C
Boiling Point578.5±50.0 °C (Predicted)
Density1.1227 (estimate)
Physical FormSolid
ColorWhite to Off-White
SolubilitySlightly soluble in Chloroform, Dioxane, Methanol
Storage Requirements-20°C Freezer, Under inert atmosphere
pKa12.89±0.70 (Predicted)

Mechanism of Action

Diflucortolone valerate exerts its therapeutic effects through multiple molecular pathways that ultimately result in anti-inflammatory, immunosuppressive, and antiproliferative activities.

Anti-inflammatory Pathways

The compound works primarily through two key mechanisms:

  • Lipocortin Induction: Diflucortolone valerate induces the synthesis of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid from phospholipids in cell membranes . By blocking this early step in the inflammatory cascade, the compound effectively prevents the formation and release of inflammatory mediators such as prostaglandins and leukotrienes.

  • Transcriptional Regulation: Upon binding to the glucocorticoid receptor in the cytoplasm, the drug-receptor complex migrates to the nucleus where it influences gene expression . This leads to:

    • Increased transcription of anti-inflammatory genes (including tyrosine aminotransferase and phosphoenolpyruvate carboxykinase)

    • Suppression of proinflammatory genes that code for cytokines, growth factors, and adhesion molecules .

Vasoconstrictor Effect

One of the notable properties of diflucortolone valerate is its potent vasoconstrictor effect, which contributes to its clinical efficacy. This vasoconstrictive action reduces blood flow to the affected area, decreasing the release of inflammatory mediators and reducing edema .

Pharmacological Properties

The pharmacological profile of diflucortolone valerate encompasses its absorption, distribution, metabolism, and elimination characteristics, which influence its clinical use and safety profile.

Absorption and Bioavailability

Diflucortolone valerate is primarily absorbed percutaneously when applied topically, although systemic absorption may occur to varying degrees . The extent of absorption depends on several factors:

  • Formulation vehicle

  • Dose applied

  • Surface area treated

  • Duration of treatment

  • Status of the skin barrier

  • Anatomical location being treated

Studies of rectal administration have shown slow and low absorption with an Area Under the Curve (AUC) of 10.8 ng h/ml, maximum concentration (Cmax) of 0.75 ng/ml, and time to maximum concentration (Tmax) of 4.7 hours .

Distribution and Elimination

The half-life of diflucortolone is approximately 4 to 5 hours, while the half-life of diflucortolone valerate is longer at approximately 9 hours . Following absorption, the compound is rapidly eliminated from the body, with metabolites being eliminated more slowly than the parent compound .

Metabolism

Diflucortolone valerate undergoes metabolism primarily in the liver. The ester bond is cleaved to release diflucortolone, which is then further metabolized. Analysis of metabolites has identified 11-keto-diflucortolone as the major metabolite in plasma .

Clinical Applications

Diflucortolone valerate is primarily used in dermatology for the management of inflammatory skin conditions characterized by inflammation, pruritus, and discomfort.

Formulations and Dosing

Diflucortolone valerate is available in various formulations, including:

  • Ointments (typically 0.1% or 0.3%)

  • Creams

  • Lotions

The choice of formulation depends on the nature and location of the skin condition being treated. Ointments are generally preferred for dry, scaly lesions, while creams and lotions may be more suitable for moist or intertriginous areas.

Comparative Efficacy Studies

Research has established diflucortolone valerate as a highly potent topical corticosteroid with efficacy comparable or superior to several other commonly used agents.

Animal Studies

Multiple animal studies have demonstrated the potent anti-inflammatory effects of diflucortolone valerate:

  • In experimentally induced inflammation of the rat ear, diflucortolone valerate showed anti-inflammatory effects approximately three times greater than fluocortolone .

  • In the same experimental model, the local anti-inflammatory effect of diflucortolone valerate was equal to that of fluocinolone acetonide and betamethasone-17-valerate, but greater than that of beclomethasone dipropionate .

  • In the rat adjuvant-paw-edema test using subcutaneous administration, diflucortolone valerate demonstrated an anti-inflammatory effect approximately 30 times greater than fluocortolone and about three times more potent than dexamethasone .

  • In the ring-granuloma test, diflucortolone valerate was approximately ten times as active as fluocortolone .

Human Studies

Clinical investigations have confirmed the high potency of diflucortolone valerate in human subjects:

  • In the vasoconstriction test on human skin with experimentally induced hyperemia, a water/oil emulsion containing just 0.001% diflucortolone valerate demonstrated efficacy equivalent to a similar preparation containing 0.1% fluocortolone .

  • A study evaluating cutaneous vasoconstriction on the flexor surfaces of the forearms of 20 patients with intact skin showed that diflucortolone valerate ointment produced a significantly faster blanching effect compared to fluocinolone acetonide and betamethasone valerate ointments .

  • The same study also demonstrated that even with a highly active preparation like diflucortolone valerate ointment, an application time of less than 3 hours rarely leads to vasoconstriction in healthy skin .

SpeciesRoute of AdministrationLD50 (g/kg)
MiceOral>4
RatsOral3.1
MiceSubcutaneous180 mg/kg
RatsSubcutaneous13 mg/kg
MiceIntraperitoneal450 mg/kg
RatsIntraperitoneal98 mg/kg

These data indicate a relatively large margin of safety for topical application, given the small amounts used in clinical practice .

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